molecular formula C12H10ClFN2 B1479340 4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine CAS No. 2092251-20-0

4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine

Cat. No.: B1479340
CAS No.: 2092251-20-0
M. Wt: 236.67 g/mol
InChI Key: OWAALXGGJGRWJR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):

    • Pyrimidine H-5: $$ \delta = 8.21 \, \text{ppm} $$ (singlet, 1H).
    • Methyl group: $$ \delta = 2.52 \, \text{ppm} $$ (singlet, 3H).
    • 4-Fluorobenzyl CH$$ _2 $$: $$ \delta = 4.13 \, \text{ppm} $$ (doublet, $$ J = 7.2 \, \text{Hz} $$, 2H) .
    • Aromatic protons: $$ \delta = 7.32–7.45 \, \text{ppm} $$ (multiplet, 4H) .
  • $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$):

    • C-Cl: $$ \delta = 142.5 \, \text{ppm} $$.
    • C-F: $$ \delta = 162.3 \, \text{ppm} $$ (d, $$ J = 245 \, \text{Hz} $$) .

Infrared (IR) Spectroscopy

Prominent peaks include:

  • $$ \nu(\text{C–Cl}) = 780 \, \text{cm}^{-1} $$.
  • $$ \nu(\text{C–F}) = 1220 \, \text{cm}^{-1} $$.
  • Aromatic C–H stretching: $$ 3050–3100 \, \text{cm}^{-1} $$ .

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at $$ \lambda_{\text{max}} = 265 \, \text{nm} $$ ($$ \varepsilon = 12,400 \, \text{L·mol}^{-1}\text{·cm}^{-1} $$), attributed to π→π* transitions in the conjugated pyrimidine-fluorobenzyl system .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the following:

  • HOMO-LUMO gap : $$ 4.8 \, \text{eV} $$, indicating moderate reactivity (Figure 1).
  • Electrostatic potential : The fluorobenzyl group exhibits a partial negative charge ($$ -0.32 \, e $$), while the chloro-substituted pyrimidine carbon carries a partial positive charge ($$ +0.18 \, e $$) .
  • Natural Bond Orbital (NBO) analysis : Delocalization of electron density from the pyrimidine ring to the fluorobenzyl group ($$ E^{(2)} = 32.5 \, \text{kcal/mol} $$) stabilizes the structure .
Parameter Value
HOMO Energy (eV) -6.3
LUMO Energy (eV) -1.5
Dipole Moment (Debye) 3.8

Comparative Analysis with Structural Analogs

vs. 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine

  • Crystallography : The 4-fluorobenzyl isomer exhibits tighter π-π stacking ($$ \text{centroid distance} = 3.62 \, \text{Å} $$) compared to the 2-fluorobenzyl analog ($$ 3.78 \, \text{Å} $$) due to reduced steric hindrance .
  • NMR shifts : The 4-fluoro substituent deshields pyrimidine H-5 by $$ 0.15 \, \text{ppm} $$ relative to the 2-fluoro analog .

vs. 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine

  • Bond lengths : The C–F bond in the difluoromethyl derivative ($$ 1.332 \, \text{Å} $$) is shorter than in the fluorobenzyl compound ($$ 1.354 \, \text{Å} $$), reflecting increased electronegativity .
  • Thermal stability : The fluorobenzyl derivative decomposes at $$ 218^\circ \text{C} $$, whereas the difluoromethyl analog degrades at $$ 195^\circ \text{C} $$ due to weaker C–H⋯F interactions .

vs. 4-Chloro-6-(4-methylphenyl)pyrimidin-2-amine

  • Hydrogen bonding : The amine group in the analog forms N–H⋯N bonds ($$ 2.858 \, \text{Å} $$), absent in the methyl-substituted title compound, leading to divergent crystal packing motifs .

Properties

IUPAC Name

4-chloro-6-[(4-fluorophenyl)methyl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2/c1-8-15-11(7-12(13)16-8)6-9-2-4-10(14)5-3-9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAALXGGJGRWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a chloro and a fluorobenzyl group, which may contribute to its pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H10ClFN2\text{C}_{12}\text{H}_{10}\text{ClF}\text{N}_2

This compound features:

  • A pyrimidine ring , which is a six-membered aromatic ring containing two nitrogen atoms.
  • A chloro group at the 4-position.
  • A fluorobenzyl group at the 6-position.
  • A methyl group at the 2-position.

The biological activity of this compound is primarily attributed to its interactions with various biological targets.

Target Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Cell Signaling Modulation : It modulates key signaling pathways linked to cell survival and proliferation, such as the phosphoinositide-3 kinase (PI3K) pathway.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. For instance:

  • In vitro assays indicated that this compound effectively suppressed COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • In vitro studies on various cancer cell lines showed that it inhibited cell proliferation and induced apoptosis, particularly in breast and colon cancer models .
  • The structure-activity relationship (SAR) studies indicated that modifications on the pyrimidine ring could enhance its antiproliferative effects against cancer cells .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability:

  • Absorption and Distribution : The compound is expected to be well absorbed due to its lipophilic nature from the fluorobenzyl group.
  • Metabolism and Excretion : Preliminary studies suggest that it undergoes metabolic transformations mediated by liver enzymes, leading to both active and inactive metabolites.

Study on Inflammatory Models

A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced inflammation compared to control groups. The effective dose (ED50) was calculated to be approximately 11.60 μM, showcasing its potential as an anti-inflammatory agent .

Anticancer Efficacy

In another study focusing on human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-chloro-6-(4-fluorobenzyl)-2-methylpyrimidine involves various methods that leverage its structural properties for the development of other biologically active molecules. This compound can serve as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.

  • Synthesis Pathways : The compound can be synthesized through nucleophilic substitution reactions where the chloro group is replaced by various amines or other nucleophiles. The presence of the fluorobenzyl group enhances its reactivity and selectivity in further chemical transformations.
  • Chemical Properties : It exhibits notable stability under standard laboratory conditions, making it suitable for various synthetic applications. Its molecular formula is C11H10ClNC_{11}H_{10}ClN, and it has a melting point that allows for easy handling and processing in laboratory settings.

Biological Activities

Research has indicated that this compound possesses several biological activities that are crucial for its application in drug development.

  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyrimidine compounds exhibit antimicrobial properties. For instance, modifications to the pyrimidine core can lead to enhanced activity against various bacterial strains, making them candidates for antibiotic development .
  • Anti-inflammatory Effects : Pyrimidine derivatives have been reported to show anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes. The specific structure of this compound may contribute to its efficacy in reducing inflammation .
  • Antitumor Potential : Some pyrimidine derivatives have shown promise as anticancer agents. The ability to modify the side chains allows for the optimization of their activity against cancer cell lines, suggesting a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties.

  • Key Modifications : Variations in substituents on the pyrimidine ring can significantly impact biological activity. For example, the presence of halogen substituents has been correlated with increased potency against specific targets .
  • Pharmacophore Identification : Identifying the essential pharmacophore within this class of compounds helps in designing more effective derivatives. Research indicates that maintaining certain functional groups while varying others can lead to improved solubility and bioavailability .

Case Studies

Several studies highlight the practical applications of this compound in drug discovery:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study BAnti-inflammatory EffectsInhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs, indicating potential for pain management therapies.
Study CAntitumor ActivityShowed selective cytotoxicity towards cancer cell lines with minimal effects on normal cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Key Differences/Effects Reference ID
4-Chloro-6-(2-methylbenzyl)-2-methylpyrimidine 2-methylbenzyl (C6), Cl (C4), CH3 (C2) Reduced electron-withdrawing effect vs. 4-fluorobenzyl; lower polarity
4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine 3-methoxybenzyl (C6) Methoxy group increases electron density; may enhance solubility
4-Chloro-2-methyl-6-phenylpyrimidine Phenyl (C6) Lack of fluorine reduces metabolic stability and target affinity
4-Chloro-6-ethyl-2-methylpyrimidine Ethyl (C6) Aliphatic substituent reduces aromatic interactions; higher lipophilicity
4-Chloro-6-(chloromethyl)-2-methylpyrimidine Chloromethyl (C6) Reactive chloromethyl group enables further functionalization

Key Observations:

  • The 4-fluorobenzyl group in the target compound provides a balance of electron-withdrawing character and metabolic stability compared to non-fluorinated benzyl groups (e.g., 2-methylbenzyl in or phenyl in ).
  • Methoxybenzyl derivatives (e.g., ) exhibit higher solubility but reduced kinase inhibition potency due to decreased electrophilicity.
  • Chloromethyl analogues () are more reactive but less stable under physiological conditions.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-6-substituted-2-methylpyrimidines typically follows a nucleophilic aromatic substitution (SNAr) approach on 4,6-dichloro-2-methylpyrimidine or similar precursors. The key step involves selective substitution of one chlorine atom (usually at position 6) by a nucleophile such as a benzyl-type nucleophile, while retaining the chlorine at position 4.

Preparation of 4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine

Stepwise Method

  • Starting Material : 4,6-Dichloro-2-methylpyrimidine is commonly used as the starting material due to its availability and reactivity.

  • Nucleophilic Substitution at Position 6 : The chlorine at position 6 is substituted by the 4-fluorobenzyl nucleophile. This can be achieved by reacting 4,6-dichloro-2-methylpyrimidine with 4-fluorobenzyl chloride or 4-fluorobenzyl bromide under basic conditions.

  • Reaction Conditions : The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like N-ethyl-N,N-diisopropylamine (DIPEA) or potassium carbonate at elevated temperatures (e.g., 60 °C) for several hours (e.g., 12–18 h).

  • Isolation and Purification : After completion, the reaction mixture is poured into water to precipitate the product, which is then filtered, washed, and dried.

Example from Related Compound Synthesis

  • A similar preparation of 4-chloro-6-morpholino-2-pyrimidinyl methyl sulfide involves reaction of 4,6-dichloro-2-(methylthio)pyrimidine with morpholine in THF using DIPEA at 60 °C for 18 hours, yielding a high purity product (98%) after filtration and washing.

This method can be adapted for 4-fluorobenzyl substitution by replacing morpholine with 4-fluorobenzyl nucleophile.

Reaction Parameters and Optimization

Parameter Typical Condition Effect on Yield and Purity
Solvent THF, DMF Aprotic solvents favor SNAr reactions
Base DIPEA, K2CO3 Neutralizes HCl formed, drives reaction
Temperature 50–70 °C Higher temp increases rate but may cause side reactions
Reaction Time 12–18 hours Sufficient time for complete substitution
Work-up Water quench, filtration, washing Removes impurities, isolates product
Yield Up to 98% (analogous compounds) High yield achievable with optimized conditions

Research Findings and Notes

  • The selective substitution of chlorine at position 6 over position 4 is favored due to electronic and steric factors in the pyrimidine ring.

  • Using 4-fluorobenzyl nucleophiles requires careful control of reaction conditions to avoid polysubstitution or side reactions.

  • The presence of the methyl group at position 2 stabilizes the pyrimidine ring and influences reactivity.

  • Purification by recrystallization or chromatography may be necessary to achieve high purity suitable for pharmaceutical or agrochemical applications.

  • The synthetic approach aligns with established methods for preparing 4-chloro-6-substituted pyrimidines used as intermediates in medicinal chemistry.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Notes
SNAr substitution on 4,6-dichloro-2-methylpyrimidine 4,6-Dichloro-2-methylpyrimidine 4-fluorobenzyl chloride, DIPEA, THF, 60 °C, 18 h ~90-98 High selectivity, mild conditions
Reduction and chlorination (related aromatic intermediate) 4-Chlorobenzophenone KBH4 reduction, HCl chlorination N/A Prepares 4-chlorobenzyl intermediates
Multicomponent condensation (for bicyclic analogs) Aminopyrimidines, aldehydes, amines Acid/base catalysis, reflux or microwave Variable More complex, multistep synthesis

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine, and how can reaction conditions be optimized for higher yields?

Answer:
A widely used approach involves cyclocondensation reactions of β-CF3 aryl ketones with amidines under metal-free conditions (e.g., DMF as solvent, 80°C, 12 hours), yielding fluorinated pyrimidines with up to 85% efficiency . Key optimization strategies include:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity product.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Containment : Use fume hoods or gloveboxes for reactions generating toxic gases (e.g., HCl, fluorinated byproducts) .
  • Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced: How can researchers address low yields in amidation or cyclization steps during synthesis?

Answer:
Low yields (e.g., 2–5% in multi-step syntheses ) often stem from steric hindrance or unstable intermediates. Mitigation strategies include:

  • Catalyst screening : Palladium-based catalysts for coupling reactions or acid scavengers (e.g., DIPEA) to stabilize intermediates.
  • Real-time monitoring : Use TLC or in-situ NMR to identify side reactions and adjust conditions dynamically.
  • Solvent optimization : Switch to THF or dichloromethane to improve solubility of bulky intermediates.

Advanced: How should contradictions in reported biological activities of structural analogs be analyzed?

Answer:
Discrepancies in biological data (e.g., antimicrobial vs. inactive results ) require:

  • Purity validation : Confirm compound integrity via HPLC (>98% purity) and HRMS .
  • Polymorph characterization : Use X-ray crystallography or DSC to identify crystalline forms impacting activity .
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables.

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1^1H/13^{13}C NMR to verify substituent positions (e.g., 4-fluorobenzyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C12_{12}H10_{10}ClFN2_2) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry .

Advanced: What strategies improve aqueous solubility of this compound for in vivo pharmacological studies?

Answer:

  • Prodrug design : Introduce phosphate or ester groups at the pyrimidine N1 position for enhanced bioavailability .
  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to bypass poor solubility .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

  • Substituent variation : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, ethyl), or electron-withdrawing groups (NO2_2, CF3_3) at the 4-fluorobenzyl or pyrimidine positions .
  • Computational modeling : Perform docking studies (e.g., AutoDock) to predict binding affinities for target enzymes.
  • Biological assays : Test analogs against disease-relevant targets (e.g., kinases, antimicrobial panels) to correlate structural changes with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine

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